

Comparative Kinetic Analysis of Ethyl Phenylpropiolate Reactions for Pharmaceutical and Chemical Synthesis

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Compound of Interest

Compound Name: Ethyl phenylpropiolate

Cat. No.: B1208040

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A comprehensive comparative guide on the kinetic studies of reactions involving **ethyl phenylpropiolate** has been compiled to serve as a vital resource for researchers, scientists, and professionals in drug development. This guide provides an objective analysis of the performance of **ethyl phenylpropiolate** in various reaction types, supported by experimental data, to facilitate informed decisions in synthetic chemistry.

Ethyl phenylpropiolate is a versatile reagent in organic synthesis, participating in a wide array of reactions, including Michael additions, cycloadditions, and transition-metal catalyzed transformations. Understanding the kinetics of these reactions is paramount for optimizing reaction conditions, controlling product formation, and developing efficient synthetic methodologies. This guide summarizes key kinetic data, details experimental protocols for its measurement, and provides visual representations of reaction mechanisms and workflows.

Comparative Kinetic Data

The following table summarizes the available quantitative kinetic data for various reactions of **ethyl phenylpropiolate** and its close analogs. This data allows for a direct comparison of reaction rates under different conditions.

Reaction Type	Reactants	Catalyst/Solvent	Rate Constant (k)	Activation Energy (Ea)	Reference
Michael Addition	Aniline	DMSO	$\log k = 6.07 - (12.96/2.303 RT)$	12.96 kcal/mol	[1]
Michael Addition	Piperidine	H ₂ O	$1.24 \text{ M}^{-1}\text{s}^{-1}$	-	[2]
Michael Addition	Piperidine	MeCN	$0.902 \text{ M}^{-1}\text{s}^{-1}$	-	[2]
Michael Addition	Morpholine	H ₂ O	$0.245 \text{ M}^{-1}\text{s}^{-1}$	-	[2]
Michael Addition	Morpholine	MeCN	$0.0748 \text{ M}^{-1}\text{s}^{-1}$	-	[2]
Thiol-Michael Addition	Cysteine, Captopril	-	Reaction kinetics are pH, concentration, and temperature dependent.	-	[3]
[3+2] Cycloaddition	Phenyl Azide	Ethanol	-	$\Delta G^\ddagger = 6.4 \text{ kcal/mol}$	
Phosphine-Catalyzed Addition	Various Phosphines	Dichloromethane	Varies with phosphine nucleophilicity	-	[4]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are generalized protocols for key kinetic experiments.

Protocol 1: UV-Vis Spectrophotometric Kinetic Analysis of Michael Addition

This protocol describes the determination of reaction kinetics for the Michael addition of an amine to **ethyl phenylpropiolate** by monitoring the change in absorbance over time.

- Preparation of Solutions:
 - Prepare a stock solution of **ethyl phenylpropiolate** in a suitable solvent (e.g., acetonitrile or DMSO).
 - Prepare a series of stock solutions of the desired amine nucleophile at various concentrations in the same solvent.
- Instrumentation Setup:
 - Set up a UV-Vis spectrophotometer equipped with a thermostatted cuvette holder to maintain a constant temperature.
 - Determine the wavelength of maximum absorbance (λ_{max}) for the product of the Michael addition.
- Kinetic Run:
 - Pipette a known volume of the **ethyl phenylpropiolate** stock solution into a quartz cuvette.
 - Place the cuvette in the spectrophotometer and allow it to equilibrate to the desired temperature.
 - Initiate the reaction by rapidly adding a known volume of the amine solution to the cuvette and mixing thoroughly.
 - Immediately begin recording the absorbance at the predetermined λ_{max} at regular time intervals until the reaction is complete (i.e., the absorbance value stabilizes).
- Data Analysis:

- Convert the absorbance data to concentration of the product using a previously established calibration curve (Beer-Lambert Law).
- Plot the concentration of the product versus time.
- Determine the initial rate of the reaction from the slope of the initial linear portion of the curve.
- To determine the order of the reaction with respect to each reactant, perform a series of experiments varying the concentration of one reactant while keeping the other in large excess (pseudo-first-order conditions).
- The rate constant (k) can then be calculated from the rate law.

Protocol 2: NMR Spectroscopic Kinetic Analysis of Cycloaddition Reactions

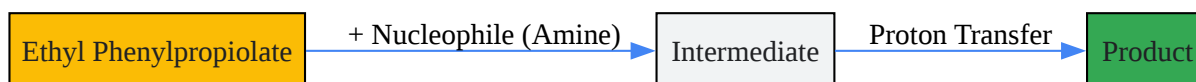
This protocol outlines the use of Nuclear Magnetic Resonance (NMR) spectroscopy to monitor the progress of a cycloaddition reaction involving **ethyl phenylpropiolate**.

- Sample Preparation:
 - In an NMR tube, dissolve a known concentration of **ethyl phenylpropiolate** and the diene/dipole in a deuterated solvent.
 - Add a known amount of an internal standard (e.g., tetramethylsilane or 1,3,5-trimethoxybenzene) for accurate quantification.
- NMR Data Acquisition:
 - Place the NMR tube in the NMR spectrometer, which has been pre-shimmed and set to the desired temperature.
 - Acquire a spectrum at time $t=0$.
 - Acquire subsequent spectra at regular time intervals. The frequency of data acquisition will depend on the reaction rate.

- Data Processing and Analysis:
 - Process the NMR spectra (Fourier transform, phase correction, and baseline correction).
 - Integrate the signals corresponding to a characteristic proton of the starting material (**ethyl phenylpropiolate**) and the product.
 - Normalize the integrals against the internal standard to determine the relative concentrations of the reactant and product at each time point.
 - Plot the concentration of the reactant and product as a function of time.
 - From these plots, determine the rate of reaction and the rate constant using appropriate kinetic models (e.g., first-order, second-order).

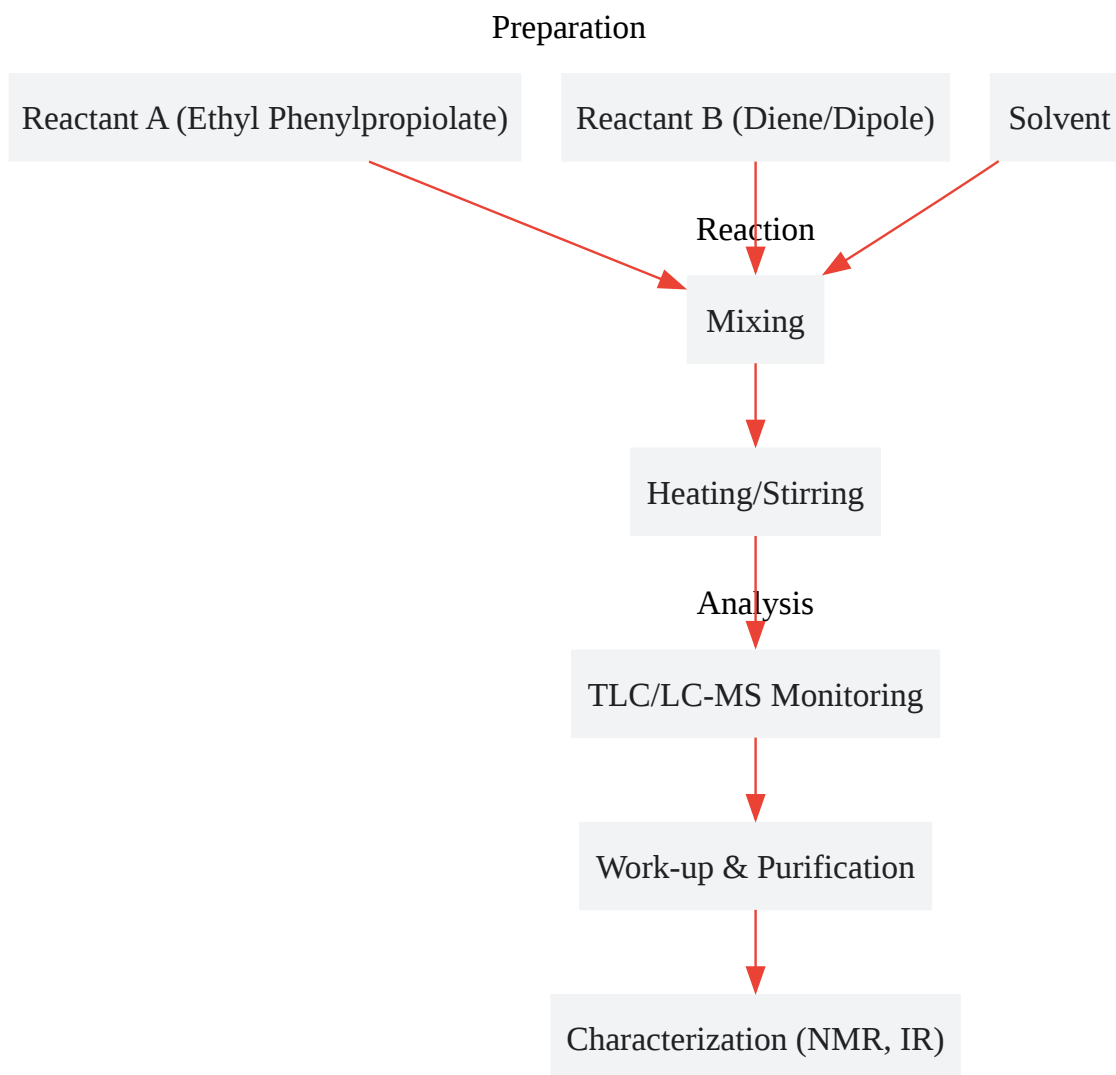
Reaction Mechanisms and Workflows

Visualizing reaction pathways and experimental workflows is essential for a clear understanding of the processes involved. The following diagrams were generated using the DOT language.



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Caption: Mechanism of Michael Addition to **Ethyl Phenylpropiolate**.



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